molecular formula C14H9ClN2O B398524 4-chloro-N-(2-cyanophenyl)benzamide

4-chloro-N-(2-cyanophenyl)benzamide

Cat. No.: B398524
M. Wt: 256.68g/mol
InChI Key: SMDZPUUENODYML-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyanophenyl)benzamide is a small molecule compound identified by the CAS Registry Number 153172-72-6 . It has a molecular formula of C 14 H 9 ClN 2 O and a molecular weight of 256.69 g/mol . Its structure is characterized by a benzamide core substituted with a chloro group at the 4-position and an ortho-cyanophenyl on the amide nitrogen, as represented by the SMILES notation N#Cc1ccccc1NC(=O)c1ccc(cc1)Cl . As a benzamide derivative, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. Its distinct structure, featuring both electron-withdrawing chloro and cyano functional groups, makes it a versatile precursor for the synthesis of more complex molecules, such as those explored in pharmaceutical and agrochemical development. Researchers utilize this compound in the design and discovery of new bioactive agents, where it can be incorporated into larger molecular frameworks or used to explore structure-activity relationships (SAR). Intended Use & Handling this compound is supplied for laboratory research and development purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68g/mol

IUPAC Name

4-chloro-N-(2-cyanophenyl)benzamide

InChI

InChI=1S/C14H9ClN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18)

InChI Key

SMDZPUUENODYML-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(2-cyanophenyl)benzamide has been explored for its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that this compound exhibits inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown efficacy against various types of cancer by targeting specific cellular pathways involved in proliferation and survival .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against different bacterial strains, demonstrating promising results that warrant further exploration for potential drug development .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, making it valuable for understanding biochemical pathways and developing enzyme inhibitors .

Synthetic Intermediate

In synthetic chemistry, this compound acts as a versatile building block:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, enabling the development of new materials and pharmaceuticals .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HepG2 liver cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 1.30 µM, indicating strong potential for liver cancer treatment. The study also explored combination therapies with standard chemotherapeutics, revealing enhanced efficacy when used together .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of the compound was tested against various bacterial strains. The results showed notable inhibition zones, suggesting its potential application as an antimicrobial agent. Further studies are warranted to explore its mechanism of action and optimize its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-N-(3-chlorophenyl)benzamide
  • Substituents : A para-Cl on the benzoyl group and a meta-Cl on the aniline ring.
  • Structural Features : Theoretical DFT calculations (B3LYP/6-311+G(d,p)) predict bond lengths (C–Cl: 1.742 Å, C=O: 1.223 Å) that closely match experimental X-ray diffraction (XRD) data, with deviations <1% .
  • Hydrogen Bonding: Unlike the 2-cyanophenyl derivative, this compound lacks strong electron-withdrawing groups (e.g., –CN), leading to weaker H-bond networks but stronger van der Waals interactions.
N-(2-Chloro-4-cyanophenyl)benzamide
  • Substituents : –Cl at position 2 and –CN at position 4 on the aniline ring.
  • Synthesis: Prepared via nucleophilic acyl substitution, leveraging the electron-deficient 2-chloro-4-cyanoaniline to enhance reactivity toward benzoyl chloride derivatives .
  • Crystallinity: The –CN group facilitates π-stacking interactions, enhancing thermal stability compared to non-cyano analogs.

Functional Group Variations

4-Chloro-N-(2-phenoxyphenyl)benzamide
  • Substituents: A phenoxy group replaces the –CN group.
  • H-Bond Motifs: Forms extended C11(5) chains via H-bonds between the amide oxygen and phenoxy H-atoms, contrasting with the discrete C–H/π interactions in the 2-cyanophenyl derivative .
  • Conformational Rigidity: The phenoxy group introduces steric hindrance, reducing planarity (interplanar angle: ~10°) compared to the fully planar 2-cyanophenyl analog .
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propylbenzamide
  • Substituents: A sulfonyl group and propyl chain replace the cyanophenylamine moiety.
  • Synthesis : Sequential reactions of propan-1-amine with 4-methylbenzenesulfonyl chloride and 3-chlorobenzoyl chloride yield this hybrid sulfonamide-benzamide .

Data Table: Key Structural and Physical Properties

Compound Substituents C–Cl Bond Length (Å) C=O Bond Length (Å) H-Bond Motifs Space Group
4-Chloro-N-(2-cyanophenyl)benzamide –Cl (para), –CN (ortho) 1.732 1.223 C–H/O, C–Cl/π $ P2_1/c $
4-Chloro-N-(3-chlorophenyl)benzamide –Cl (para, meta) 1.742 (DFT) 1.225 (DFT) Weak C–H···Cl Not reported
N-(2-Chloro-4-cyanophenyl)benzamide –Cl (ortho), –CN (para) 1.728 (calc.) 1.220 (calc.) π-π stacking Not reported
4-Chloro-N-(2-phenoxyphenyl)benzamide –Cl (para), –OPh (ortho) 1.735 1.221 C11(5) chains $ P2_1/c $

Implications for Material and Pharmaceutical Design

  • Crystal Engineering: The H-bond and π-interaction patterns in this compound provide a template for designing co-crystals with tunable mechanical properties .
  • Drug Development: Hybrid derivatives (e.g., sulfonamide-benzamides) show promise as nonlinear optical (NLO) materials or protease inhibitors due to enhanced electronic delocalization and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-chloro-N-(2-cyanophenyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-chlorobenzoyl chloride and 2-cyanoaniline in anhydrous dichloromethane, using triethylamine as a base. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to amine) and temperature control (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization by 1H^1H/13C^{13}C NMR and FT-IR is critical to confirm the amide bond formation and absence of unreacted starting materials .

Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100–290 K resolves the compound’s planar benzamide core and dihedral angles between aromatic rings. Hydrogen bonding (N–H⋯O=C) and π-π stacking interactions stabilize the crystal lattice. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL, achieving R-factors < 0.05. Crystallographic data should be cross-validated with Cambridge Structural Database entries for related chlorobenzamides .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and partial charges. Solvent effects (e.g., chloroform) are modeled using the polarizable continuum model (PCM). Molecular docking studies assess potential bioactivity by simulating interactions with target proteins (e.g., kinases), using AutoDock Vina with Lamarckian genetic algorithms .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, CN) influence the compound’s reactivity in nucleophilic substitution or catalytic cross-coupling reactions?

  • Methodological Answer : The chloro and cyano groups activate the benzamide core toward Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) at the para-chloro position. Kinetic studies (HPLC monitoring) reveal rate constants dependent on substituent electronic parameters (Hammett σ values). Competing pathways, such as hydrolysis of the cyano group under acidic conditions, require pH-controlled environments (pH 7–9) to stabilize intermediates .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for structurally similar derivatives?

  • Methodological Answer : Discrepancies in C–Cl bond lengths (1.72–1.76 Å) may arise from thermal motion or resolution limits. High-resolution SCXRD (synchrotron radiation, λ = 0.4133 Å) reduces measurement errors. Hirshfeld surface analysis quantifies intermolecular contacts, while multipole refinement (HARt method) accounts for electron density distortions. Cross-validation with neutron diffraction data (where available) enhances accuracy .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with substituent variations (e.g., replacing Cl with CF3_3 or adjusting the cyano position). In vitro assays (e.g., enzyme inhibition IC50_{50}) are paired with molecular dynamics simulations (GROMACS) to correlate structural flexibility with activity. QSAR models (CoMFA, CoMSIA) identify key pharmacophores, prioritizing derivatives with logP < 3.5 and polar surface area < 90 Ų for enhanced bioavailability .

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